molecular formula C18H18N4O2S B4993812 1-Methyl-4-(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)piperazin-2-one

1-Methyl-4-(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)piperazin-2-one

Cat. No.: B4993812
M. Wt: 354.4 g/mol
InChI Key: OEZCNKXDBWUQGD-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)piperazin-2-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a thieno[2,3-c]pyrazole moiety with a piperazin-2-one ring, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

The synthesis of 1-Methyl-4-(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)piperazin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)piperazin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures depending on the desired reaction.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function . This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

1-Methyl-4-(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)piperazin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the thieno[2,3-c]pyrazole and piperazin-2-one moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-4-(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12-14-10-15(17(24)21-9-8-20(2)16(23)11-21)25-18(14)22(19-12)13-6-4-3-5-7-13/h3-7,10H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZCNKXDBWUQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N3CCN(C(=O)C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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